

Perimycin (Fungimycin): A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perimycin**
Cat. No.: **B1143787**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimycin, also known as Fungimycin or Aminomycin, is a polyene macrolide antibiotic produced by the actinomycete *Streptomyces coelicolor* var. *aminophilus*. As a member of the aromatic heptaene subgroup, it exhibits significant antifungal activity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Perimycin**. It includes a summary of its antifungal activity and outlines generalized experimental protocols for its production and for the assessment of its biological activity.

Chemical Structure and Physicochemical Properties

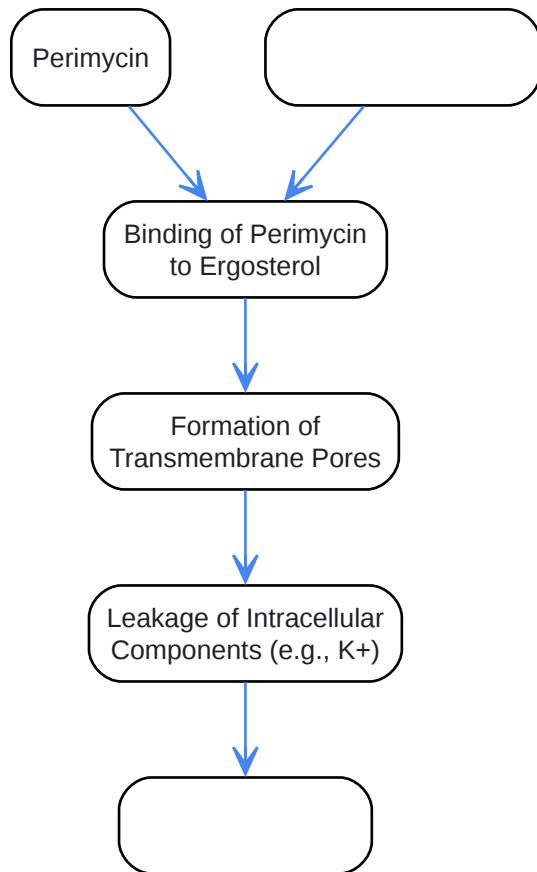
Perimycin is a complex macrolide composed of a large lactone ring with a conjugated heptaene region, a disaccharide moiety, and a side chain. The primary and most studied component of the naturally produced **perimycin** complex is **Perimycin A**.

The chemical structure of **Perimycin A** has been elucidated through spectroscopic methods. Its IUPAC name is

(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23Z,25Z,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione.

Table 1: Physicochemical Properties of Perimycin A

Property	Value	Source
Molecular Formula	C ₅₉ H ₈₈ N ₂ O ₁₇	[1]
Molecular Weight	1097.3 g/mol	[1]
Appearance	Amorphous, golden-yellow solid	[2]
Synonyms	Fungimycin, Aminomycin, NC-1968	[2] [3]
CAS Number	62327-61-1	[1]


Mechanism of Action: Targeting Fungal Cell Membranes

Like other polyene antibiotics, **Perimycin**'s primary mechanism of antifungal action involves the disruption of the fungal cell membrane's integrity.[\[4\]](#) This action is selective for fungal cells due to the high affinity of polyenes for ergosterol, the principal sterol in fungal cell membranes, as opposed to cholesterol, the predominant sterol in mammalian cell membranes.[\[5\]](#)

The proposed mechanism can be summarized in the following steps:

- Binding to Ergosterol: **Perimycin** molecules bind to ergosterol within the fungal cell membrane.[\[4\]](#)
- Pore Formation: This binding leads to the formation of transmembrane channels or pores.[\[4\]](#)
[\[6\]](#)
- Increased Permeability: These pores disrupt the osmotic integrity of the membrane, leading to an uncontrolled leakage of essential intracellular components, such as ions (particularly K⁺) and small organic molecules.[\[7\]](#)
- Cell Death: The resulting loss of cellular contents and disruption of cellular processes ultimately leads to fungal cell death.[\[7\]](#)

Mechanism of Action of Perimycin

[Click to download full resolution via product page](#)

*Mechanism of Action of **Perimycin***

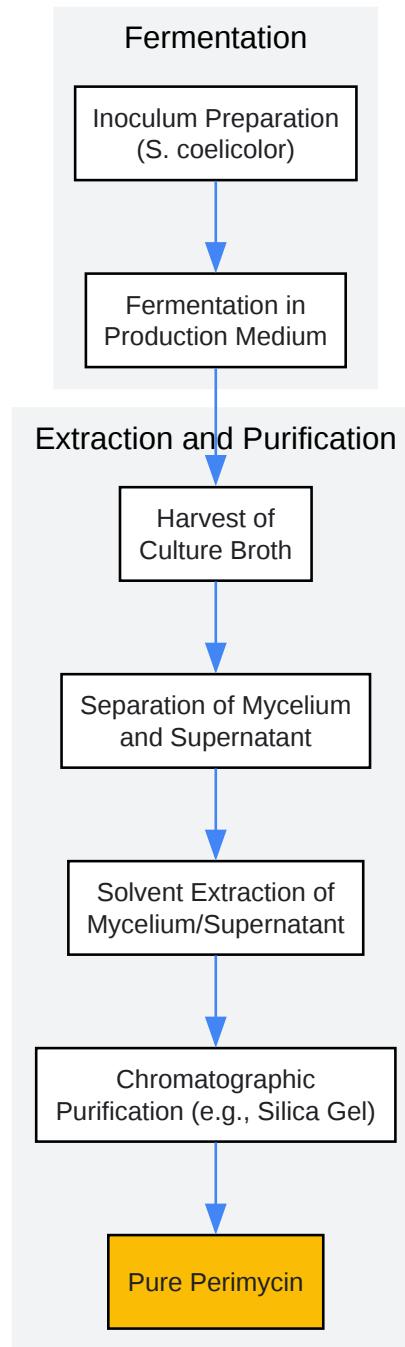
Antifungal Activity

Perimycin has demonstrated potent activity against a range of pathogenic fungi, particularly yeasts and molds. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values for **Perimycin A**.

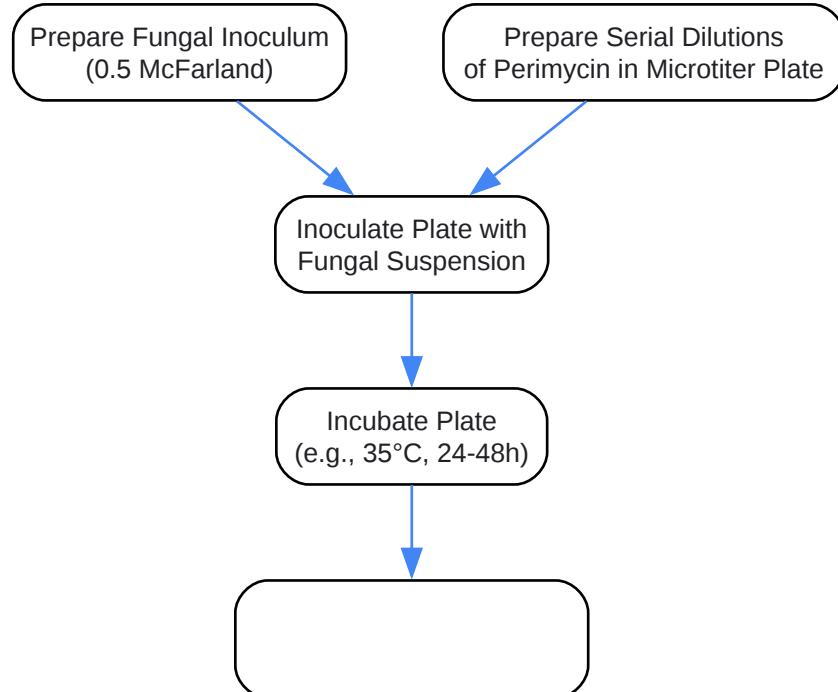
Table 2: Antifungal Activity of Perimycin A (MIC in $\mu\text{g/mL}$)

Test Organism	Strain	MIC (μ g/mL)
Candida albicans	ATCC 10231	0.05
Candida albicans	344	0.10
Blastomyces dermatitidis	305	0.10
Cryptococcus neoformans	309	0.05

Data sourced from a review by
[Belakhov et al.\[3\]](#)


Experimental Protocols

Detailed, standardized experimental protocols specifically for **Perimycin** are not extensively available in the public domain. The following sections provide generalized methodologies based on common practices for the production and evaluation of polyene macrolide antibiotics.


Production and Isolation of Perimycin

Perimycin is produced through fermentation of *Streptomyces coelicolor* var. *aminophilus*. A general workflow for its production and isolation is outlined below.

Generalized Workflow for Perimycin Production and Isolation

Workflow for MIC Determination by Broth Microdilution

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. emerypharma.com [emerypharma.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 3. [youtube.com](https://www.youtube.com) [youtube.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [\[ebsco.com\]](https://www.ebsco.com)

- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- To cite this document: BenchChem. [Perimycin (Fungimycin): A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143787#perimycin-fungimycin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com